T-Type calcium channel inhibitor 2

Description

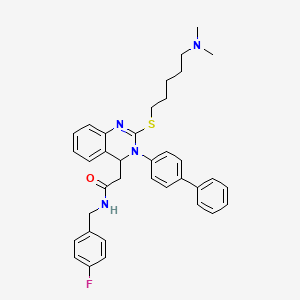

Structure

3D Structure

Properties

Molecular Formula |

C36H39FN4OS |

|---|---|

Molecular Weight |

594.8 g/mol |

IUPAC Name |

2-[2-[5-(dimethylamino)pentylsulfanyl]-3-(4-phenylphenyl)-4H-quinazolin-4-yl]-N-[(4-fluorophenyl)methyl]acetamide |

InChI |

InChI=1S/C36H39FN4OS/c1-40(2)23-9-4-10-24-43-36-39-33-14-8-7-13-32(33)34(25-35(42)38-26-27-15-19-30(37)20-16-27)41(36)31-21-17-29(18-22-31)28-11-5-3-6-12-28/h3,5-8,11-22,34H,4,9-10,23-26H2,1-2H3,(H,38,42) |

InChI Key |

DOCPLAPSOWUOSM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCCCSC1=NC2=CC=CC=C2C(N1C3=CC=C(C=C3)C4=CC=CC=C4)CC(=O)NCC5=CC=C(C=C5)F |

Origin of Product |

United States |

Foundational & Exploratory

T-Type calcium channel inhibitor 2 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of T-Type Calcium Channel Inhibitor 2

Introduction

Voltage-gated calcium channels are essential for a multitude of physiological processes. Among these, the T-type (transient) calcium channels, a family of low-voltage-activated (LVA) channels, are critical regulators of cellular excitability and intracellular calcium signaling.[1][2] The T-type channel family consists of three distinct isoforms—CaV3.1 (α1G), CaV3.2 (α1H), and CaV3.3 (α1I)—encoded by the genes CACNA1G, CACNA1H, and CACNA1I, respectively.[3][4] These channels are characterized by their ability to open in response to small membrane depolarizations near the resting membrane potential, their transient current, and rapid voltage-dependent inactivation.[2][5]

Functionally, T-type calcium channels play significant roles in the pacemaker activity of the sinoatrial node, neuronal firing patterns, and muscle contraction.[5][6][7] Their dysregulation has been implicated in a range of pathologies, including epilepsy, neuropathic pain, cardiovascular diseases, and various cancers.[1][5][7][8] This has made them an attractive target for therapeutic intervention.

This technical guide focuses on the mechanism of action of This compound , also identified as compound 6g in some literature.[9] We will provide a detailed examination of its inhibitory effects on T-type channel isoforms, its impact on downstream cellular signaling pathways, quantitative data on its potency, and the experimental protocols used for its characterization.

Core Mechanism of Action

The primary mechanism of action for this compound is the direct blockade of T-type calcium channels, which in turn disrupts downstream survival signaling pathways, notably in cancer cell models.

Direct Inhibition of T-Type Calcium Channel Isoforms

This compound functions by directly binding to the alpha-1 subunit of the T-type calcium channels, which constitutes the pore-forming unit of the channel, thereby inhibiting the influx of calcium ions into the cell.[5] The inhibitor demonstrates a pan-T-type channel blocking activity, affecting all three isoforms, albeit with differential potency.[9][10] By preventing the channel from opening in response to membrane depolarization, the inhibitor effectively dampens the electrical activity and subsequent calcium-dependent signaling in cells where these channels are expressed.

Disruption of Downstream Survival Signaling Pathways

Beyond direct channel blockade, a significant aspect of the inhibitor's mechanism, particularly in the context of oncology, is the disruption of critical cell survival pathways. In glioblastoma multiforme (GBM) cells, the inhibition of T-type calcium channels has been shown to trigger apoptosis.[11] This occurs through the following cascade:

-

Inhibition of the mTORC2/Akt Pathway: Blockade of T-type channels by antagonists leads to a reduction in the phosphorylation of Akt, a key protein kinase in cell survival signaling. This is accompanied by reduced phosphorylation of Rictor, a core component of the mTORC2 complex, indicating an inhibition of the mTORC2/Akt signaling axis.[11]

-

Induction of Apoptosis: The suppression of Akt activity leads to a decrease in the phosphorylation of the pro-apoptotic protein Bad. Dephosphorylated Bad is free to promote apoptosis. This cascade culminates in the activation of caspases, the executive enzymes of apoptosis, leading to programmed cell death.[11]

This apoptotic response is specific to the inhibition of T-type calcium channels, as the blockade of L-type channels does not produce similar effects in these cancer models.[11]

Caption: Signaling pathway of this compound.

Quantitative Data: Inhibition Profile

The potency of this compound has been quantified against the three human T-type calcium channel isoforms. Additionally, its cytotoxic effects have been evaluated in specific cancer cell lines. This data is summarized below.

| Target | Parameter | Value (µM) | Reference |

| CaV3.1 (α1G) | IC₅₀ | 31.0 | [9][10] |

| CaV3.2 (α1H) | IC₅₀ | 83.1 | [9][10] |

| CaV3.3 (α1I) | IC₅₀ | 69.3 | [9][10] |

| A549 Cells | Cytotoxicity IC₅₀ | 5.0 | [9] |

| HCT-116 Cells | Cytotoxicity IC₅₀ | 6.4 | [9] |

Experimental Protocols

The characterization of this compound involves standard and specialized biophysical and cell biology techniques.

Electrophysiological Characterization

The inhibitory effects on T-type calcium channels are primarily determined using whole-cell patch-clamp electrophysiology on cell lines stably or transiently expressing the specific human CaV isoforms (e.g., HEK-293 cells).

-

Cell Culture and Transfection: HEK-293 cells are cultured under standard conditions (37°C, 5% CO₂). Cells are transfected with plasmids encoding the desired human T-type channel α1 subunit (e.g., CACNA1G, CACNA1H, or CACNA1I) using a suitable transfection reagent. A reporter gene like GFP is often co-transfected to identify successfully transfected cells. Recordings are typically performed 48-72 hours post-transfection.[3]

-

Recording Solutions:

-

External Solution (in mM): 2 CaCl₂, 160 TEACl, 10 HEPES. The pH is adjusted to 7.4 with TEAOH.[3]

-

Internal (Pipette) Solution (in mM): Composition may vary but typically includes a cesium-based salt (e.g., Cs-methanesulfonate) to block potassium channels, a calcium buffer (e.g., EGTA), and ATP/GTP to support cell health.

-

-

Voltage Protocol:

-

Cells are clamped at a holding potential of -100 mV to ensure channels are available for opening.[3]

-

A depolarizing test pulse to -30 mV is applied to elicit a maximal T-type current.[3]

-

A baseline current is recorded before the application of the inhibitor.

-

This compound is then perfused into the bath at various concentrations.

-

The peak inward current at each concentration is measured and compared to the baseline to determine the percentage of inhibition.

-

-

Data Analysis: Concentration-response curves are generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to the Hill equation.

Caption: Workflow for electrophysiological analysis of an inhibitor.

Analysis of Downstream Signaling

The effect of this compound on signaling pathways is assessed using biochemical methods.

-

Cell Culture and Treatment: Glioblastoma cell lines (e.g., U87, U251) are cultured and treated with the inhibitor at a specified concentration (e.g., 10 µM) for a defined period (e.g., 24-48 hours).

-

Western Blotting:

-

After treatment, cells are lysed to extract total protein.

-

Protein concentrations are quantified using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-Rictor).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The relative levels of phosphorylated protein are normalized to the total protein levels.

-

Apoptosis and Cell Viability Assays

-

Cell Viability (MTT/MTS Assay): To determine cytotoxicity IC₅₀ values, cancer cell lines (e.g., A549, HCT-116) are seeded in 96-well plates and treated with a range of inhibitor concentrations. After a set incubation period (e.g., 72 hours), a tetrazolium salt (MTT or MTS) is added. Viable cells with active metabolism convert the salt into a colored formazan product, which is quantified by measuring its absorbance.

-

Apoptosis (Annexin V/PI Staining): Apoptosis is quantified using flow cytometry. Cells are treated with the inhibitor and then stained with fluorescently-labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and Propidium Iodide (PI, which enters late apoptotic or necrotic cells with compromised membranes). The distribution of cells (viable, early apoptotic, late apoptotic) is then analyzed.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. T-Type Calcium Channels: A Mixed Blessing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Cav3.2 T-type Calcium Channels by Its Intracellular I-II Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Block of T-type calcium channels by protoxins I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are T-type calcium channel blockers and how do they work? [synapse.patsnap.com]

- 6. Physiologic and pathophysiologic relevance of T-type calcium-ion channels: potential indications for T-type calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. T-type calcium channel - Wikipedia [en.wikipedia.org]

- 8. Buy this compound [smolecule.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound|CaV3 Blocker [benchchem.com]

- 11. Inhibition of T-type calcium channels disrupts Akt signaling and promotes apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

T-Type Calcium Channel Inhibitors: A Technical Guide to their Function in Neuronal Circuits

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of T-type calcium channel inhibitors in modulating neuronal circuits. T-type calcium channels, with their unique low-voltage activation properties, are pivotal in shaping neuronal excitability and are implicated in a range of neurological disorders.[1][2][3] This document provides a comprehensive overview of the function of their inhibitors, quantitative data on their efficacy, detailed experimental protocols for their characterization, and visual representations of key signaling pathways and experimental workflows.

Core Function of T-Type Calcium Channels in Neuronal Circuits

Low-voltage activated (LVA) T-type calcium channels (T-channels) are crucial regulators of neuronal firing patterns.[1] Unlike high-voltage activated (HVA) calcium channels, T-channels are activated by small depolarizations from the resting membrane potential, allowing them to act as pacemakers and contribute to burst firing in neurons.[3][4] This characteristic burst firing is essential for physiological processes like sleep rhythms but is also a hallmark of pathophysiological conditions such as absence seizures in epilepsy.[1]

T-type calcium channel inhibitors counteract the hyperexcitability associated with these channels. By blocking the influx of calcium through T-channels, these inhibitors can dampen neuronal burst firing, reduce the likelihood of action potential generation, and ultimately restore normal neuronal circuit function. This mechanism of action makes them a promising therapeutic target for a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and sleep disturbances.[2]

There are three main isoforms of T-type calcium channels: CaV3.1 (α1G), CaV3.2 (α1H), and CaV3.3 (α1I), each with distinct expression patterns and biophysical properties.[5] The development of isoform-specific inhibitors is a key goal in the field to achieve targeted therapeutic effects with minimal side effects.

Quantitative Data on T-Type Calcium Channel Inhibitors

The efficacy of T-type calcium channel inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to block 50% of the T-type calcium current. The following tables summarize the IC50 values for several well-characterized T-type calcium channel inhibitors against the different CaV3 isoforms.

| Inhibitor | CaV3.1 (α1G) IC50 | CaV3.2 (α1H) IC50 | CaV3.3 (α1I) IC50 | Notes |

| Z944 | ~30 µM[6][7][8] | Not specified | Not specified | Also inhibits CaV1.4 channels.[6][7][8] |

| NNC 55-0396 | 6.8 µM[9][10][11] | Not specified | Not specified | Highly selective for T-type over HVA channels.[9][11] |

| Mibefradil | 270 nM (in 2mM Ca²⁺)[12][13] | 140 nM (in 2mM Ca²⁺)[12][13] | Not specified | Also blocks L-type channels at higher concentrations.[14][15][16] |

| Ethosuximide | ~0.1 mM (high-affinity site)[17] | Not specified | Not specified | Binds with higher affinity to inactivated channels.[1][18] |

| ML218 | Not specified | Not specified | Not specified | Inhibits CaV1.4 with an IC50 of 2 µM.[6][7][8] |

| L-Ascorbic acid | Not specified | 6.5 µM[10] | Not specified | Selectively inhibits CaV3.2.[10] |

Table 1: IC50 Values of T-Type Calcium Channel Inhibitors for CaV3 Isoforms.

| Inhibitor | T-Type Channel IC50 | L-Type Channel IC50 | Selectivity (L-type/T-type) | Notes |

| Mibefradil | ~1 µM (in 10mM Ba²⁺)[12][13] | ~13 µM (in 10mM Ba²⁺)[12] | ~13-fold | Potency is dependent on the charge carrier used.[12][13] |

| NNC 55-0396 | 6.8 µM (CaV3.1)[9][10][11] | > 100 µM[9] | > 14-fold | A more stable and selective analog of mibefradil.[11] |

Table 2: Selectivity of T-Type Calcium Channel Inhibitors.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for T-Type Current Characterization

This protocol is designed to measure T-type calcium currents in cultured cells (e.g., HEK-293 cells) heterologously expressing a specific CaV3 isoform or in primary neurons.

Materials:

-

External Solution (aCSF or similar): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[19] For isolating T-type currents, HVA channel blockers (e.g., Cd²⁺) and Na⁺/K⁺ channel blockers (e.g., TTX, TEA) should be added.

-

Internal (Pipette) Solution: Containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. pH adjusted to 7.2 with KOH and osmolarity to ~270 mOsm.[19]

-

Patch Pipettes: Pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ.

-

Patch-Clamp Amplifier and Data Acquisition System.

Procedure:

-

Cell Preparation: Culture cells on coverslips. For primary neurons, prepare acute brain slices.

-

Pipette Filling: Fill the patch pipette with the internal solution.

-

Seal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (cell-attached configuration).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.[20]

-

Voltage-Clamp Protocol:

-

Inhibitor Application: Perfuse the external solution containing the T-type channel inhibitor at various concentrations.

-

Data Analysis: Measure the peak inward current at each voltage step before and after inhibitor application. Plot the concentration-response curve to determine the IC50 value.

Calcium Imaging of Neuronal Activity

This protocol allows for the visualization of changes in intracellular calcium concentration in response to neuronal activity and the effect of T-type channel inhibitors.

Materials:

-

Calcium Indicator: A fluorescent calcium dye (e.g., Fluo-4 AM) or a genetically encoded calcium indicator (e.g., GCaMP).[22]

-

Imaging Setup: A fluorescence microscope (e.g., spinning disk confocal) equipped with a suitable excitation light source and emission filters.[23]

-

Cell Culture or Brain Slice Preparation.

-

Perfusion System.

Procedure:

-

Indicator Loading:

-

For chemical dyes, incubate the cells or slices with the AM ester form of the dye, which is taken up by the cells and cleaved by intracellular esterases to its active form.[23]

-

For genetically encoded indicators, transfect the cells or use transgenic animals expressing the indicator.

-

-

Baseline Imaging: Acquire baseline fluorescence images of the neurons at rest.

-

Stimulation: Elicit neuronal activity using electrical stimulation or by applying a depolarizing agent (e.g., high K⁺ solution).

-

Image Acquisition: Record the changes in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.

-

Inhibitor Application: Perfuse the preparation with the T-type channel inhibitor.

-

Post-Inhibitor Imaging: Repeat the stimulation and image acquisition in the presence of the inhibitor.

-

Data Analysis: Quantify the change in fluorescence intensity (ΔF/F) before and after inhibitor application to assess the inhibitor's effect on calcium transients.

In Vivo Assessment in Animal Models

Pain Models (e.g., Inflammatory Pain):

-

Model Induction: Induce inflammatory pain by injecting Complete Freund's Adjuvant (CFA) into the paw of a rodent.[24]

-

Behavioral Testing: Assess pain-related behaviors such as mechanical allodynia (paw withdrawal threshold to von Frey filaments) and thermal hyperalgesia (paw withdrawal latency to a heat source).

-

Inhibitor Administration: Administer the T-type channel inhibitor systemically (e.g., intraperitoneal injection) or locally (e.g., intrathecal injection).

-

Post-Treatment Assessment: Re-evaluate the pain behaviors at different time points after inhibitor administration.

-

Data Analysis: Compare the behavioral responses before and after treatment to determine the analgesic efficacy of the inhibitor.

Epilepsy Models (e.g., Absence Seizures):

-

Model: Use a genetic model of absence epilepsy (e.g., GAERS rats) or induce seizures pharmacologically (e.g., with pentylenetetrazol).

-

EEG Recording: Implant electrodes for electroencephalogram (EEG) recording to monitor seizure activity (spike-and-wave discharges).

-

Inhibitor Administration: Administer the T-type channel inhibitor.

-

Post-Treatment Recording: Continuously record the EEG to quantify the frequency and duration of seizures after treatment.

-

Data Analysis: Compare the seizure parameters before and after inhibitor administration to assess its anti-epileptic effect.

Signaling Pathways and Experimental Workflows

Signaling Pathways

T-type calcium channels are modulated by various intracellular signaling pathways, often initiated by the activation of G-protein coupled receptors (GPCRs).[2] Inhibition of T-type channels can, in turn, affect downstream signaling cascades.

References

- 1. New Evidence Supporting a Role for T-Type Ca2+ Channels in Absence Epilepsy and in the Action of Ethosuximide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuronal T–type calcium channels: What's new? Iftinca: T–type channel regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. T-type calcium channel - Wikipedia [en.wikipedia.org]

- 4. T-Type Calcium Channel Inhibition Underlies the Analgesic Effects of the Endogenous Lipoamino Acids | Journal of Neuroscience [jneurosci.org]

- 5. mdpi.com [mdpi.com]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. NNC 55-0396 dihydrochloride | Cav3.x Channel Blockers: R&D Systems [rndsystems.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Towards selective antagonists of T-type calcium channels: design, characterization and potential applications of NNC 55-0396 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mibefradil block of cloned T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Inhibition of T-type and L-type calcium channels by mibefradil: physiologic and pharmacologic bases of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Block of cloned human T-type calcium channels by succinimide antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. axolbio.com [axolbio.com]

- 20. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibition of Cav3.2 T-type Calcium Channels by Its Intracellular I-II Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. yakusaku.jp [yakusaku.jp]

- 24. The T‐type calcium channel antagonist, Z944, reduces spinal excitability and pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

T-Type Calcium Channels in Neuropathic Pain: A Technical Guide to Therapeutic Targeting

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. Emerging evidence has identified the T-type calcium channel, particularly the CaV3.2 isoform, as a critical player in the pathophysiology of neuropathic pain.[1][2] Upregulation and altered function of CaV3.2 channels in peripheral and central pain pathways contribute to the neuronal hyperexcitability that underlies hallmark symptoms such as allodynia and hyperalgesia.[1][2] This technical guide provides an in-depth overview of the role of CaV3.2 in neuropathic pain, focusing on preclinical evidence for the therapeutic potential of T-type calcium channel inhibitors. We present quantitative data from key studies, detailed experimental protocols for common animal models of neuropathic pain, and visual representations of the core signaling pathways.

The Role of CaV3.2 T-Type Calcium Channels in Neuropathic Pain

T-type calcium channels are low-voltage activated channels that play a crucial role in regulating neuronal excitability.[1][2] The CaV3.2 isoform is prominently expressed in primary afferent neurons of the dorsal root ganglia (DRG), which are key sites for the generation and transmission of pain signals.[1] In neuropathic pain states, the expression and activity of CaV3.2 channels are significantly increased in these neurons.[3][4] This upregulation leads to a lower threshold for action potential firing, contributing to the spontaneous pain and exaggerated responses to stimuli characteristic of neuropathy. Both peripheral and central mechanisms are involved, with altered CaV3.2 function observed in the spinal cord and brain regions associated with pain processing.[3][4]

Quantitative Efficacy of T-Type Calcium Channel Inhibitors

A growing body of preclinical research has demonstrated the analgesic efficacy of various T-type calcium channel inhibitors in animal models of neuropathic pain. These studies provide a strong rationale for the continued development of selective CaV3.2 blockers as a novel class of analgesics. The following tables summarize key quantitative data from studies investigating the effects of these inhibitors on mechanical allodynia and thermal hyperalgesia.

Table 1: Efficacy of T-Type Calcium Channel Inhibitors on Mechanical Allodynia in Neuropathic Pain Models

| Inhibitor | Animal Model | Administration Route | Dose | Baseline Paw Withdrawal Threshold (g) | Post-Treatment Paw Withdrawal Threshold (g) | Reference |

| Mibefradil | Spinal Nerve Ligation (Rat) | Intrathecal (7-day infusion) | 100 µ g/day | ~1.6 | 15.0 | [3] |

| Ethosuximide | Spinal Nerve Ligation (Rat) | Intrathecal (7-day infusion) | 1 mg/day | ~1.6 | 10.2 | [3] |

| TTA-P2 | Spinal Cord Injury (Rat) | Intraperitoneal | 10 mg/kg | Not specified | Significant reduction in hypersensitivity | [5] |

| Z944 | Complete Freund's Adjuvant (Rat) | Intraperitoneal | 1-10 mg/kg | Not specified | Dose-dependent reversal of allodynia | [6][7] |

| Mibefradil | Diabetic Neuropathy (Rat) | Intraperitoneal | 10 mg/kg | ~4-5 PWRs | Significant decrease in PWRs | [8][9][10] |

Paw Withdrawal Threshold (PWT) is measured using von Frey filaments. A higher PWT indicates a reduction in mechanical sensitivity (analgesic effect). PWRs refer to Paw Withdrawal Responses.

Table 2: Efficacy of T-Type Calcium Channel Inhibitors on Thermal Hyperalgesia in Neuropathic Pain Models

| Inhibitor | Animal Model | Administration Route | Dose | Baseline Paw Withdrawal Latency (s) | Post-Treatment Paw Withdrawal Latency (s) | Reference |

| Mibefradil | Spinal Nerve Ligation (Rat) | Intrathecal (7-day infusion) | 100 µ g/day | ~4.3 | 8.0 | [3] |

| Ethosuximide | Spinal Nerve Ligation (Rat) | Intrathecal (7-day infusion) | 1 mg/day | ~4.3 | 7.6 | [3] |

| TTA-P2 | Diabetic Neuropathy (Rat) | Intraperitoneal | 10 mg/kg | Decreased from baseline | Complete reversal | |

| Z944 | Chronic Constriction Injury (Rat) | Systemic | Not specified | Not specified | Reversal of thermal hyperalgesia | |

| Mibefradil | Diabetic Neuropathy (Rat) | Intraperitoneal | 10 mg/kg | Significantly decreased | Significant increase | [8][9][10] |

Paw Withdrawal Latency (PWL) is measured using a radiant heat source (Hargreaves test). A longer PWL indicates a reduction in thermal sensitivity (analgesic effect).

Core Signaling Pathways in Neuropathic Pain

The upregulation and increased activity of CaV3.2 channels in neuropathic pain are driven by complex intracellular signaling cascades. Two key pathways involve the deubiquitinating enzyme USP5 and the cyclin-dependent kinase 5 (Cdk5).

USP5-Mediated Deubiquitination of CaV3.2

Under normal conditions, CaV3.2 channels are tagged with ubiquitin for degradation, maintaining a balanced level of expression at the cell surface. In neuropathic pain states, the expression of USP5 is upregulated. USP5 removes the ubiquitin tags from CaV3.2, preventing its degradation and leading to an accumulation of the channel on the neuronal membrane. This increased channel density contributes to neuronal hyperexcitability.

Cdk5-Mediated Phosphorylation of CaV3.2

Nerve injury also leads to an increase in the activity of Cdk5. Cdk5 phosphorylates CaV3.2 channels at specific serine residues. This phosphorylation event promotes the trafficking and insertion of CaV3.2 channels into the cell membrane, further enhancing their surface expression and contributing to the hyperexcitable state of sensory neurons.

Experimental Protocols

Reproducible and well-characterized animal models are essential for studying neuropathic pain and evaluating the efficacy of novel therapeutics. Below are detailed methodologies for commonly used models and behavioral assays.

Animal Models of Neuropathic Pain

This model produces a robust and long-lasting neuropathic pain state.

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Preparation: Shave the back of the rat and sterilize the surgical area.

-

Incision: Make a midline incision at the lumbar level to expose the paraspinal muscles.

-

Exposure of Spinal Nerves: Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.

-

Ligation: Isolate and tightly ligate the L5 and L6 spinal nerves with a silk suture.

-

Closure: Suture the muscle layers and close the skin incision with wound clips or sutures.

-

Post-operative Care: Administer analgesics and monitor the animal for recovery.

The CCI model is another widely used method to induce neuropathic pain.

-

Anesthesia: Anesthetize the mouse with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).

-

Surgical Preparation: Shave the thigh of the hind limb and sterilize the area.

-

Incision: Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.

-

Ligation: Place four loose ligatures around the sciatic nerve with chromic gut sutures, spaced approximately 1 mm apart. The ligatures should be tied just tight enough to cause a slight constriction of the nerve.

-

Closure: Close the muscle and skin layers with sutures.

-

Post-operative Care: Provide post-operative analgesia and monitor the animal's recovery.

References

- 1. Reversal of experimental neuropathic pain by T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chronic intrathecal infusion of mibefradil, ethosuximide and nickel attenuates nerve ligation-induced pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alleviation of neuropathic pain by regulating T-type calcium channels in rat anterior cingulate cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of T-Type Calcium Channels With TTA-P2 Reduces Chronic Neuropathic Pain Following Spinal Cord Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The T‐type calcium channel antagonist, Z944, reduces spinal excitability and pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The T-type calcium channel antagonist, Z944, reduces spinal excitability and pain hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CaV3.2 T-Type Calcium Channels in Peripheral Sensory Neurons Are Important for Mibefradil-Induced Reversal of Hyperalgesia and Allodynia in Rats with Painful Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CaV3.2 T-Type Calcium Channels in Peripheral Sensory Neurons Are Important for Mibefradil-Induced Reversal of Hyperalgesia and Allodynia in Rats with Painful Diabetic Neuropathy | PLOS One [journals.plos.org]

- 10. CaV3.2 T-Type Calcium Channels in Peripheral Sensory Neurons Are Important for Mibefradil-Induced Reversal of Hyperalgesia and Allodynia in Rats with Painful Diabetic Neuropathy | PLOS One [journals.plos.org]

The Role of T-Type Calcium Channel Inhibitor 2 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-type calcium channels (T-channels) are low voltage-activated calcium channels that play a crucial role in regulating calcium influx and intracellular calcium levels. While their function in excitable cells like neurons and cardiac myocytes is well-established, emerging evidence highlights their aberrant expression and pro-proliferative role in various cancer cells. This has positioned T-type calcium channels as a promising therapeutic target in oncology. This technical guide provides an in-depth overview of the investigation of T-Type Calcium Channel Inhibitor 2 and other key inhibitors in cancer cell lines, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying signaling pathways.

Data Presentation: In Vitro Efficacy of T-Type Calcium Channel Inhibitors

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various T-type calcium channel inhibitors in a range of cancer cell lines, providing a comparative view of their anti-proliferative effects.

NNC 55-0396: IC50 Values in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| SNU-1 | Gastric Cancer | 4.17 | [1] |

| HEK293 (expressing Cav3.1) | - | 6.8 | [2] |

| TT | Medullary Thyroid Cancer | ~15 (for inhibition of calcitonin release) | [3] |

| Breast Cancer (MCF-7, MDA-MB-231, ADR) | Breast Cancer | ~1-2 | [4] |

Mibefradil: IC50 Values in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| HEK293 (expressing Cav3.1) | - | 10.1 | [2] |

| TT | Medullary Thyroid Cancer | ~15 (for inhibition of calcitonin release) | [3] |

This compound (compound 6g)

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| A549 | Lung Adenocarcinoma | 5.0 | [4] |

| HCT-116 | Colon Carcinoma | 6.4 | [4] |

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of T-type calcium channel inhibitors are provided below.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.

-

Materials:

-

Cancer cell lines (e.g., glioblastoma, leukemia)

-

Complete culture medium (specific to the cell line)

-

T-type calcium channel inhibitor (e.g., NNC 55-0396, Mibefradil)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

96-well plates

-

Microplate reader

-

-

Protocol for Glioblastoma Cell Lines: [5][6][7][8]

-

Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Treatment: After 24 hours, treat the cells with various concentrations of the T-type calcium channel inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

2. XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

Similar to the MTT assay, the XTT assay measures cell viability. A key difference is that the formazan product of XTT is water-soluble, eliminating the need for a solubilization step.

-

Protocol:

-

Follow steps 1-3 of the MTT assay protocol.

-

XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.

-

XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

-

Incubation: Incubate the plate for 2-5 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450-500 nm with a reference wavelength of 650 nm.

-

Apoptosis Assays

1. Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry

This assay is used to differentiate between viable, apoptotic, and necrotic cells.

-

Materials:

-

Cancer cell lines (e.g., leukemia)

-

T-type calcium channel inhibitor

-

Annexin V-FITC (or other fluorochrome conjugates)

-

Propidium Iodide (PI)

-

1X Binding Buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

-

Protocol for Leukemia Cell Lines: [9][10][11][12]

-

Cell Treatment: Culture leukemia cells and treat with the T-type calcium channel inhibitor at the desired concentration and for the specified time.

-

Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

-

Signaling Pathways and Mechanisms of Action

T-type calcium channel inhibitors exert their anti-cancer effects through the modulation of several key signaling pathways.

Experimental Workflow for Investigating Signaling Pathways

Caption: Workflow for studying inhibitor effects on signaling.

ERK Signaling Pathway

Inhibition of T-type calcium channels has been shown to disrupt the ERK1/2 signaling pathway, which is a critical regulator of cell proliferation and survival.[2]

References

- 1. TRDizin [search.trdizin.gov.tr]

- 2. T-type calcium channel antagonists, mibefradil and NNC-55-0396 inhibit cell proliferation and induce cell apoptosis in leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. endocrine-abstracts.org [endocrine-abstracts.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scienceopen.com [scienceopen.com]

- 6. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells [en-journal.org]

- 8. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. bdbiosciences.com [bdbiosciences.com]

- 12. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Selectivity Profile of T-Type Calcium Channel Inhibitor 2 for Cav3.1 versus Cav3.2: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity of T-Type Calcium Channel Inhibitor 2 for the Cav3.1 and Cav3.2 subtypes of T-type calcium channels. The document details the quantitative inhibitory data, the experimental methodologies used for its determination, and the relevant signaling pathways associated with these channel subtypes.

Quantitative Data Summary

This compound, also identified as compound 6g, exhibits a differential inhibitory profile against the Cav3.1 and Cav3.2 T-type calcium channel isoforms. The compound demonstrates a slight preferential inhibition for Cav3.1 over Cav3.2, as summarized by their half-maximal inhibitory concentration (IC50) values. Furthermore, the inhibitor has been evaluated for its cytotoxic effects on different cancer cell lines.

| Target | Parameter | Value | Cell Line |

| Cav3.1 (α1G) | IC50 | 31.0 µM | - |

| Cav3.2 (α1H) | IC50 | 83.1 µM | - |

| Cytotoxicity | IC50 | 5.0 µM | A549 (Human Lung Carcinoma) |

| Cytotoxicity | IC50 | 6.4 µM | HCT-116 (Human Colon Carcinoma) |

Table 1: Inhibitory and Cytotoxic Activity of this compound.[1][2]

Experimental Protocols

The determination of the biological activity of this compound involves electrophysiological and cell viability assays. The following are detailed methodologies representative of those used in the characterization of such compounds.

Whole-Cell Patch Clamp Assay for Cav3.1 and Cav3.2 Inhibition

This electrophysiological technique is the gold standard for characterizing the inhibitory effects of compounds on ion channels.

Cell Preparation:

-

Human Embryonic Kidney (HEK-293) cells stably or transiently expressing human Cav3.1 or Cav3.2 channels are used.

-

Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.

-

For recording, cells are plated on glass coverslips.

Recording Solutions:

-

External Solution (in mM): 140 TEA-Cl, 10 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4 with TEAOH.

-

Internal Pipette Solution (in mM): 140 CsCl, 10 EGTA, 5 MgCl₂, 10 HEPES, 3 ATP-Mg, 0.5 GTP-Tris, adjusted to pH 7.2 with CsOH.

Electrophysiological Recording:

-

Whole-cell currents are recorded using a patch-clamp amplifier.

-

Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.

-

Cells are held at a holding potential of -100 mV.

-

T-type currents are elicited by a depolarizing step to -30 mV for 200 ms.

-

The test compound is perfused at various concentrations to determine the dose-dependent inhibition of the peak current.

-

The IC50 value is calculated by fitting the concentration-response data to a Hill equation.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is used to determine the cytotoxicity of a compound.

Cell Culture and Treatment:

-

A549 and HCT-116 cells are seeded in 96-well plates at a density of 5x10³ cells/well.

-

Cells are allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for 48 hours.

Assay Procedure:

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways

T-type calcium channels, including Cav3.1 and Cav3.2, are involved in a variety of physiological and pathophysiological signaling pathways.

Cav3.1 Signaling in Cell Proliferation and Survival

Cav3.1 channels play a significant role in regulating cell cycle progression and apoptosis. In several cell types, including neuronal progenitors and some cancer cells, calcium influx through Cav3.1 channels can activate downstream signaling cascades involving Akt and brain-derived neurotrophic factor (BDNF).[3] This can lead to the phosphorylation of proteins that promote cell survival and proliferation. Conversely, inhibition of Cav3.1 can lead to cell cycle arrest and apoptosis.[4]

Cav3.2 Signaling in Nociception

Cav3.2 channels are prominently expressed in nociceptive neurons and play a crucial role in pain signaling.[5] Increased expression and activity of Cav3.2 channels are associated with various chronic pain states. Calcium influx through Cav3.2 channels can lead to the activation of protein kinase C (PKC) and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[6] These kinases can, in turn, phosphorylate various downstream targets, including other ion channels and transcription factors, leading to neuronal hyperexcitability and the sensation of pain.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and cytotoxic effects of 2-thio-3,4-dihydroquinazoline derivatives as novel T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,4-Dihydroquinazoline derivatives as novel selective T-type Ca2+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel T-type calcium channel blockers: dioxoquinazoline carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Profile of T-Type Calcium Channel Inhibitor 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies of T-Type Calcium Channel Inhibitor 2, also identified as compound 6g. This document compiles available quantitative data, detailed experimental protocols, and relevant signaling pathways to support further research and development of this compound.

Core Data Presentation

The inhibitory and cytotoxic activities of this compound have been characterized, with the following key quantitative data summarized below.

Table 1: Inhibitory Activity of this compound against T-Type Calcium Channel Subtypes

| Target Subtype | IC50 (µM) |

| Cav3.1 (α1G) | 31.0[1][2][3] |

| Cav3.2 (α1H) | 83.1[1][2][3] |

| Cav3.3 (α1I) | 69.3[1][2][3] |

Table 2: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 5.0[1][3] |

| HCT-116 | Colon Cancer | 6.4[1][3] |

Experimental Protocols

The following sections detail the likely methodologies employed to obtain the quantitative data presented above, based on standard in vitro practices for the characterization of T-type calcium channel inhibitors.

Electrophysiology: Whole-Cell Patch Clamp for IC50 Determination

The inhibitory activity of this compound on Cav3.1, Cav3.2, and Cav3.3 channels was likely determined using the whole-cell patch-clamp technique in a heterologous expression system, such as HEK-293 cells stably expressing the individual human T-type calcium channel isoforms.

Cell Preparation:

-

HEK-293 cells stably expressing the human α1G (Cav3.1), α1H (Cav3.2), or α1I (Cav3.3) subunit are cultured under standard conditions (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, at 37°C in a 5% CO2 humidified atmosphere).

-

For recording, cells are plated onto glass coverslips and allowed to adhere.

Recording Solutions:

-

External Solution (in mM): 140 CsCl, 10 HEPES, 10 Glucose, 2 CaCl2, 1 MgCl2; pH adjusted to 7.4 with CsOH.

-

Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.4 Na-GTP; pH adjusted to 7.2 with CsOH.

Voltage Clamp Protocol:

-

Cells are held at a holding potential of -100 mV to ensure the availability of T-type calcium channels.

-

T-type currents are elicited by a depolarizing test pulse to -30 mV for 200 ms.

-

The peak inward current is measured before and after the application of various concentrations of this compound.

-

The IC50 value is calculated by fitting the concentration-response data to a Hill equation.

Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The cytotoxic effects of this compound on A549 and HCT-116 human cancer cell lines were likely assessed using the Sulforhodamine B (SRB) assay, a method that measures cell density by staining total cellular protein.

Cell Culture and Treatment:

-

A549 and HCT-116 cells are seeded in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allowed to attach overnight.

-

Cells are then treated with a serial dilution of this compound and incubated for a specified period (e.g., 48 or 72 hours).

SRB Assay Protocol:

-

After incubation, cells are fixed with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

-

The plates are washed five times with water and air-dried.

-

Cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Unbound dye is removed by washing five times with 1% acetic acid.

-

The plates are air-dried, and the bound SRB is solubilized with 10 mM Tris base solution.

-

The optical density is measured at a wavelength of 515 nm using a microplate reader.

-

The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway of T-type calcium channels in cancer cells and a typical experimental workflow for the in vitro characterization of a T-type calcium channel inhibitor.

Figure 1. T-Type Calcium Channel Signaling in Cancer Cells.

Figure 2. In Vitro Characterization Workflow.

References

An In-depth Technical Guide to the Pharmacology of T-Type Calcium Channel Inhibitor 2 (TTA-P2)

Audience: Researchers, scientists, and drug development professionals.

Introduction

T-Type calcium channels, a class of low-voltage activated (LVA) ion channels, are pivotal in shaping neuronal excitability, cardiac rhythmicity, and smooth muscle function.[1] Among the three subtypes (CaV3.1, CaV3.2, and CaV3.3), the CaV3.2 isoform has emerged as a significant player in the pathophysiology of various neurological and cardiovascular disorders, particularly in chronic pain and certain forms of epilepsy. This has rendered it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the pharmacology of T-Type Calcium Channel Inhibitor 2, a potent and selective blocker of T-type calcium channels. This compound is chemically identified as 3,5-dichloro-N-[1-(2,2-dimethyl-tetrahydro-pyran-4-ylmethyl)-4-fluoro-piperidin-4-ylmethyl]-benzamide, and is also widely known in scientific literature as TTA-P2.

Pharmacological Profile of TTA-P2

TTA-P2 is a selective, orally active, and blood-brain barrier-penetrant T-type calcium channel blocker. Its pharmacological activity has been characterized across various in vitro and in vivo models, demonstrating high potency and selectivity for T-type calcium channels over other ion channels.

Data Presentation: Potency and Selectivity of TTA-P2

The inhibitory activity of TTA-P2 has been quantified through various experimental paradigms. The following tables summarize the key quantitative data regarding its potency and selectivity.

| Assay Type | Preparation | IC50 Value |

| Whole-Cell Patch Clamp | Ventrobasal (VB) thalamocortical (TC) neurons | 22 nM |

| Whole-Cell Patch Clamp | Dorsal Root Ganglion (DRG) neurons | 100 nM |

| Recombinant Channel Expression | CaV3.1 | 93 nM |

| Recombinant Channel Expression | CaV3.2 | 196 nM |

| Recombinant Channel Expression | CaV3.3 | 84 nM |

| Fluorometric Imaging Plate Reader (FLIPR) | Depolarized FLIPR assay | 84 nM |

| Selectivity Profile | Observation |

| High-Voltage-Activated (HVA) Calcium and Sodium Currents | 100- to 1000-fold less sensitive to TTA-P2 compared to T-type currents. |

| Glutamatergic and GABAergic Synaptic Currents | No significant effect observed. |

Mechanism of Action

TTA-P2 exerts its inhibitory effect on T-type calcium channels by stabilizing the inactive state of the channel. This mechanism of action is not use-dependent, meaning that the block does not require the channel to be open. Furthermore, TTA-P2 does not alter the voltage dependence of channel activation or steady-state inactivation, indicating a direct blocking effect rather than a modulation of the channel's gating properties. This stabilization of the inactive state effectively reduces the number of available channels that can open in response to a depolarizing stimulus.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound (TTA-P2).

Whole-Cell Patch Clamp Electrophysiology for T-Type Calcium Currents in DRG Neurons

This protocol is adapted from methodologies described for recording T-type calcium currents in dorsal root ganglion (DRG) neurons.[2][3][4][5]

1.1. Cell Preparation:

-

Isolate DRG neurons from neonatal or adult rodents.

-

Enzymatically dissociate the ganglia using a solution containing collagenase and trypsin to obtain a single-cell suspension.

-

Plate the dissociated neurons on poly-L-lysine coated coverslips and culture them in a suitable medium (e.g., DMEM/F12) supplemented with growth factors.

-

Use the neurons for recording within 24-48 hours of plating.

1.2. Recording Solutions:

-

External Solution (in mM): 130 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH. The use of TEA-Cl helps to block potassium channels.

-

Internal Solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels from the inside.

1.3. Recording Procedure:

-

Transfer a coverslip with adherent DRG neurons to a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Approach a neuron with the patch pipette and form a gigaohm seal (>1 GΩ) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Hold the neuron at a holding potential of -90 mV to ensure the availability of T-type calcium channels.

-

To elicit T-type currents, apply depolarizing voltage steps from the holding potential to a test potential of -30 mV for 200 ms.

-

Record the resulting currents using an appropriate amplifier and data acquisition software.

-

To assess the effect of TTA-P2, perfuse the chamber with the external solution containing the desired concentration of the compound and repeat the voltage-step protocol.

Fluorometric Imaging Plate Reader (FLIPR) Assay for T-Type Calcium Channel Inhibition

This high-throughput screening assay is used to assess the inhibitory activity of compounds on T-type calcium channels.[6][7][8][9]

2.1. Cell Line:

-

Use a stable cell line (e.g., HEK293) expressing the desired T-type calcium channel subtype (e.g., CaV3.2).

-

Co-expression of an inward-rectifier potassium channel (e.g., Kir2.3) can be used to set a more physiological resting membrane potential.

2.2. Assay Principle:

-

The assay measures changes in intracellular calcium concentration using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a genetically encoded calcium indicator like GCaMP).

-

Depolarization of the cell membrane with a high potassium solution opens the T-type calcium channels, leading to calcium influx and an increase in fluorescence.

-

Inhibitors of T-type calcium channels will reduce this fluorescence increase.

2.3. Assay Protocol:

-

Plate the cells in a 96-well or 384-well microplate and culture overnight.

-

Load the cells with the calcium-sensitive dye by incubating them in a dye-loading solution for 1 hour at 37°C.

-

Prepare a compound plate containing serial dilutions of TTA-P2.

-

Place the cell plate and the compound plate in the FLIPR instrument.

-

The instrument will first add the compound solution to the cells and incubate for a defined period.

-

Then, a high potassium-containing solution is added to depolarize the cells and stimulate calcium influx.

-

The fluorescence intensity in each well is monitored in real-time.

-

The percentage of inhibition is calculated by comparing the fluorescence signal in the presence of the compound to the control wells.

In Vivo Formalin Test for Nociception

This widely used animal model assesses the analgesic efficacy of compounds in a model of inflammatory pain.[10][11][12][13]

3.1. Animals:

-

Use adult male mice or rats.

3.2. Procedure:

-

Acclimate the animals to the observation chambers for at least 30 minutes before the test.

-

Administer TTA-P2 or the vehicle control via the desired route (e.g., intraperitoneal injection) at a predetermined time before the formalin injection.

-

Inject a dilute solution of formalin (e.g., 2.5% in saline) subcutaneously into the plantar surface of one hind paw.

-

Immediately after the injection, place the animal back into the observation chamber.

-

Record the amount of time the animal spends licking or biting the injected paw. The observation period is typically divided into two phases:

-

Phase 1 (0-5 minutes post-injection): Represents acute nociceptive pain due to direct activation of nociceptors.

-

Phase 2 (15-40 minutes post-injection): Represents inflammatory pain involving central sensitization.

-

-

A reduction in the time spent licking/biting in either phase indicates an analgesic effect.

WAG/Rij Rat Model of Absence Epilepsy

This genetic animal model is used to evaluate the anti-seizure efficacy of compounds against absence seizures.[14][15][16][17][18]

4.1. Animals:

-

Use adult WAG/Rij rats, which are genetically predisposed to develop spontaneous absence seizures characterized by spike-wave discharges (SWDs) on the electroencephalogram (EEG).

4.2. EEG Recording:

-

Surgically implant EEG electrodes over the cortex of the rats under anesthesia. Allow the animals to recover from surgery.

-

Alternatively, non-invasive EEG recording techniques can be employed.

-

On the day of the experiment, connect the rat to the EEG recording system and allow for a baseline recording period to determine the pre-drug seizure frequency and duration.

-

Administer TTA-P2 or vehicle.

-

Record the EEG for several hours post-administration.

-

Analyze the EEG recordings to quantify the number and duration of SWDs. A reduction in the total time spent in seizure activity indicates anti-epileptic efficacy.

Mandatory Visualizations

Signaling Pathways

Experimental Workflows

References

- 1. T-type calcium channel - Wikipedia [en.wikipedia.org]

- 2. Whole-cell patch-clamp recordings of Ca2+ currents from isolated neonatal mouse dorsal root ganglion (DRG) neurons. | Semantic Scholar [semanticscholar.org]

- 3. Whole-cell patch-clamp recordings of Ca2+ currents from isolated neonatal mouse dorsal root ganglion (DRG) neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An improved method for patch clamp recording and calcium imaging of neurons in the intact dorsal root ganglion in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. moleculardevices.com [moleculardevices.com]

- 8. biorxiv.org [biorxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]

- 11. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]

- 12. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. criver.com [criver.com]

- 14. Non-invasive electroencephalography-based technique for rapid diagnostics of absence epilepsy in rats [accscience.com]

- 15. Frontiers | Establishing Drug Effects on Electrocorticographic Activity in a Genetic Absence Epilepsy Model: Advances and Pitfalls [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Behavioral Phenotyping of WAG/Rij Rat Model of Absence Epilepsy: The Link to Anxiety and Sex Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol to record and quantify absence seizures in rats using EEG arrays - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for T-Type Calcium Channel Inhibitor Cell-Based Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-type calcium channels, a class of low voltage-activated (LVA) calcium channels, are pivotal in shaping neuronal excitability, cardiac pacemaking, and various other physiological processes.[1][2][3] Their involvement in pathological conditions such as epilepsy, neuropathic pain, and certain cancers has positioned them as attractive therapeutic targets.[1][2][4] The development of potent and selective T-type calcium channel inhibitors is a key objective in drug discovery.

A significant challenge in developing high-throughput screening (HTS) assays for T-type channel modulators lies in their unique biophysical properties.[1][5] At the typical resting membrane potential of commonly used cell lines (around -25 mV), a large fraction of T-type channels are in an inactivated state and thus unavailable for activation.[1][4][6] This necessitates specialized cell-based assay formats that can effectively shift the membrane potential to a more negative state, thereby allowing the channels to transition from the inactivated to the resting state, ready for activation.

These application notes provide detailed protocols for two robust fluorescence-based cell-screening assays designed to identify T-type calcium channel inhibitors. The assays employ distinct strategies to modulate the cell membrane potential: one utilizing the pore-forming peptide gramicidin and the other leveraging the co-expression of an inwardly rectifying potassium channel, Kir2.3. Both methods are amenable to HTS formats using a Fluorometric Imaging Plate Reader (FLIPR).

Signaling Pathway

The influx of calcium (Ca2+) through T-type calcium channels triggers a cascade of downstream signaling events that influence a variety of cellular functions, from neuronal firing patterns to gene expression.[5][7]

Experimental Workflow

The general workflow for screening T-type calcium channel inhibitors using a cell-based fluorescence assay is outlined below. This workflow is applicable to both the gramicidin-based and Kir2.3 co-expression methods.

Data Presentation

The following tables summarize representative quantitative data for known T-type calcium channel inhibitors and assay performance metrics obtained from cell-based screening assays.

Table 1: Inhibitory Potency (IC₅₀) of Reference Compounds

| Compound | Target Channel | Cell Line | Assay Method | IC₅₀ (µM) | Reference |

| Mibefradil | CaV3.1, CaV3.2, CaV3.3 | HEK293 | FLIPR (Gramicidin) | ~1-5 | [5] |

| TTA-A2 | Pan T-type | HEK293 | FLIPR (Kir2.3/GCaMP6s) | ~1 | [6][8] |

| Zonisamide | T-type | SIMA-hPOMC1-26-GLuc | Luciferase Release | Less potent than L/N-type inhibitors | [9] |

| Trimethadione | T-type | SIMA-hPOMC1-26-GLuc | Luciferase Release | Less potent than L/N-type inhibitors | [9] |

Table 2: Assay Performance Metrics (Z'-factor)

| Target Channel | Assay Method | Z'-factor | Reference |

| CaV3.1 | FLIPR (Kir2.3/GCaMP6s) | 0.3 | [6][8] |

| CaV3.2 | FLIPR (Kir2.3/GCaMP6s) | 0.5 | [6][8] |

| CaV3.3 | FLIPR (Kir2.3/GCaMP6s) | 0.7 | [6][8] |

Experimental Protocols

Protocol 1: Gramicidin-Based Fluorescence Assay

This protocol describes a method to screen for T-type calcium channel inhibitors by using gramicidin to clamp the cell membrane potential at a hyperpolarized state, thus making the channels available for activation.[5][10]

Materials:

-

Cell Line: HEK293 cells stably expressing a human T-type calcium channel subtype (CaV3.1, CaV3.2, or CaV3.3).

-

Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.

-

Fluorescent Calcium Indicator: Fluo-4 AM or a similar calcium-sensitive dye.

-

Reagents:

-

Gramicidin

-

Pluronic F-127

-

Probenecid

-

HEPES

-

NaCl, KCl, CaCl₂, MgCl₂, Glucose

-

Test compounds and reference inhibitors (e.g., Mibefradil)

-

-

Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or equivalent.

Procedure:

-

Cell Seeding:

-

Trypsinize and resuspend the cells in culture medium.

-

Seed the cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.

-

-

Dye Loading:

-

Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM), Pluronic F-127 (0.02%), and probenecid (2.5 mM) in a physiological salt solution.

-

Aspirate the culture medium from the cell plates and add the loading buffer to each well.

-

Incubate the plates at 37°C for 60 minutes.

-

-

Compound Addition:

-

During the dye loading incubation, prepare serial dilutions of test compounds and reference inhibitors in the assay buffer.

-

After incubation, wash the cells with the assay buffer to remove excess dye.

-

Add the diluted compounds to the respective wells and incubate for 15-30 minutes at room temperature.

-

-

Assay Execution (FLIPR):

-

Prepare a depolarizing solution containing a high concentration of KCl (e.g., 90 mM) and gramicidin (e.g., 1 µM).

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

Set the instrument to record a baseline fluorescence for a few seconds.

-

Initiate the automated addition of the depolarizing/gramicidin solution to all wells.

-

Continue recording the fluorescence signal for 1-2 minutes to capture the calcium influx.

-

-

Data Analysis:

-

The increase in fluorescence upon depolarization corresponds to calcium influx through the T-type channels.

-

Calculate the percentage inhibition for each compound concentration relative to the control wells (vehicle-treated).

-

Determine the IC₅₀ values by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Protocol 2: Kir2.3 Co-expression with Genetically Encoded Calcium Indicator (GECI) Assay

This protocol utilizes a cell line stably co-expressing a T-type calcium channel, the inwardly rectifying potassium channel Kir2.3, and a genetically encoded calcium indicator such as GCaMP6s.[1][4][6][11] The Kir2.3 channel hyperpolarizes the resting membrane potential to approximately -70 mV, which maintains the T-type channels in a resting, activatable state.

Materials:

-

Cell Line: HEK293 cells stably co-expressing a human T-type calcium channel subtype, Kir2.3, and a GECI (e.g., GCaMP6s-CAAX).

-

Culture Medium: As described in Protocol 1.

-

Assay Plates: As described in Protocol 1.

-

Reagents:

-

HEPES

-

NaCl, KCl, CaCl₂, MgCl₂, Glucose

-

Test compounds and reference inhibitors (e.g., TTA-A2)

-

-

Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or equivalent.

Procedure:

-

Cell Seeding:

-

Follow the same procedure as in Protocol 1.

-

-

Compound Addition:

-

On the day of the assay, replace the culture medium with an assay buffer.

-

Prepare serial dilutions of test compounds and add them to the wells.

-

Incubate for 15-30 minutes at room temperature.

-

-

Assay Execution (FLIPR):

-

Prepare a depolarizing solution with a high concentration of KCl. The optimal concentration should be determined empirically for each cell line to achieve a robust signal-to-background ratio.

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

Record a baseline fluorescence reading.

-

Add the depolarizing solution to the wells.

-

Record the change in fluorescence for 1-2 minutes.

-

-

Data Analysis:

-

Analyze the data as described in Protocol 1 to determine the inhibitory effects of the test compounds and calculate their IC₅₀ values.

-

Conclusion

The cell-based assays detailed in these application notes provide robust and scalable platforms for the identification and characterization of T-type calcium channel inhibitors. The choice between the gramicidin-based and Kir2.3 co-expression methods will depend on the available cell lines and specific experimental requirements. Both assays are well-suited for high-throughput screening campaigns in a drug discovery setting, facilitating the development of novel therapeutics targeting T-type calcium channels.

References

- 1. Neuronal T–type calcium channels: What's new? Iftinca: T–type channel regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. T-Type Calcium Channels: A Mixed Blessing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genetic T-type calcium channelopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. T-type calcium channel - Wikipedia [en.wikipedia.org]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Contributions of T-type calcium channel isoforms to neuronal firing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cav3.2 channel regulates cerebral ischemia/reperfusion injury: a promising target for intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuronal Cav3 channelopathies: recent progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Calcium signaling and T-type calcium channels in cancer cell cycling - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: In Vitro Characterization of T-Type Calcium Channel Inhibitor 2

Audience: Researchers, scientists, and drug development professionals.

Introduction

Voltage-gated calcium channels are crucial for regulating the influx of calcium ions into cells, a process fundamental to a vast array of physiological functions.[1] Among these, the low-voltage-activated (LVA) T-type calcium channels (T-channels), comprising subtypes CaV3.1, CaV3.2, and CaV3.3, play a significant role.[2][3] These channels are activated by small depolarizations of the cell membrane and are involved in processes such as neuronal firing, pacemaker activities in the heart, and muscle contraction.[4][5] Dysregulation of T-channel activity has been implicated in various pathological conditions, including epilepsy, neuropathic pain, and sleep disturbances.[6][7][8]

This document provides a detailed experimental framework for the in vitro characterization of T-Type Calcium Channel Inhibitor 2 (Inhibitor-2) , a novel compound designed to selectively block T-type calcium channels. The following protocols cover essential assays for determining the inhibitor's potency, mechanism of action, and potential cytotoxicity.

Mechanism of Action

T-type calcium channels transition between closed, open, and inactivated states based on the membrane potential.[5] At a hyperpolarized state, the channels are closed. Upon a small depolarization, they open transiently, allowing Ca²⁺ influx before quickly entering an inactivated state.[4][5] this compound is hypothesized to bind to the alpha-1 subunit of the channel, blocking the pore and preventing the influx of calcium ions that would typically follow membrane depolarization.[4] This action is expected to reduce the excitability of neurons and other cells where T-channels are prominently expressed.

Caption: Signaling pathway of T-type calcium channel activation and inhibition by Inhibitor-2.

Data Presentation: Potency and Selectivity

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀). The following table summarizes representative IC₅₀ values for a selective T-type channel blocker, TTA-P2, which can serve as a benchmark for evaluating Inhibitor-2.[9] Data should be generated using electrophysiological recordings in cell lines stably expressing individual human CaV3 subtypes.

| Target | Inhibitor | IC₅₀ (nM) | Assay Type | Reference |

| CaV3.1 (human) | Inhibitor-2 | Data to be determined | Patch Clamp | - |

| CaV3.2 (human) | Inhibitor-2 | Data to be determined | Patch Clamp | - |

| CaV3.3 (human) | Inhibitor-2 | Data to be determined | Patch Clamp | - |

| Benchmark | TTA-P2 | 22 | Patch Clamp | [9] |

Experimental Protocols

Cell Line Selection and Maintenance

-

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing human CaV3.1, CaV3.2, or CaV3.3 are recommended for their robust expression and suitability for both electrophysiology and fluorescence-based assays.[10][11]

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418, 500 µg/mL).

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂. Passage cells every 3-4 days to maintain sub-confluent cultures.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This method provides a direct measurement of T-type channel currents and their inhibition.

Materials:

-

External Solution (mM): 160 TEA-Cl, 2 CaCl₂, 10 HEPES. Adjust pH to 7.4 with TEAOH.[11]

-

Internal (Pipette) Solution (mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl₂, 10 HEPES, 2 ATP-Mg. Adjust pH to 7.2 with CsOH.

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass pipettes (resistance 2-5 MΩ).

Procedure:

-

Seed cells onto glass coverslips 24-48 hours before recording.

-

Transfer a coverslip to the recording chamber and perfuse with the external solution.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Hold the cell membrane potential at -100 mV to ensure channels are available for opening.[11]

-

Apply a test pulse to -30 mV for 200 ms to elicit the T-type current.[11]

-

Record baseline currents for 2-3 minutes.

-

Perfuse the chamber with the external solution containing various concentrations of Inhibitor-2 (e.g., 1 nM to 10 µM).

-

Record currents at each concentration until a steady-state block is achieved (typically 3-5 minutes).

-

Wash out the inhibitor with the external solution to check for reversibility.

Data Analysis:

-

Measure the peak inward current amplitude at each inhibitor concentration.

-

Normalize the current amplitude to the baseline (pre-inhibitor) current.

-

Plot the normalized current as a function of the inhibitor concentration and fit the data to a Hill equation to determine the IC₅₀ value.

Protocol 2: High-Throughput Calcium Imaging Assay

This fluorescence-based assay allows for rapid screening and potency determination in a multi-well plate format. It measures the change in intracellular calcium as a functional readout of channel activity.[6][12]

Caption: Experimental workflow for the high-throughput calcium imaging assay.

Materials:

-

Cell Line: HEK-293 cells stably expressing a CaV3 subtype. Note: T-channels are largely inactivated at the normal resting potential of HEK cells.[6] To overcome this, use cell lines co-expressing a potassium channel (e.g., Kir2.3) to hyperpolarize the membrane or use a chemical method with gramicidin to clamp the membrane potential at a negative value before stimulation.[6][13]

-

Assay Plates: Black-walled, clear-bottom 96- or 384-well plates.

-

Fluorescent Dye: Fluo-4 AM or another suitable calcium indicator.[14]

-

Assay Buffer (mM): 10 HEPES, 145 NaCl, 5 KCl, 1 MgCl₂, 10 Glucose, 2 CaCl₂. pH 7.4.

-

Stimulation Buffer: Assay buffer with elevated KCl (e.g., 100 mM) to cause depolarization.[12]

-

Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or similar instrument.

Procedure:

-

Seed cells into assay plates at a density of 40,000-80,000 cells per well and incubate for 24-48 hours.

-

Prepare the Fluo-4 AM loading solution in Assay Buffer as per the manufacturer's instructions.

-

Remove the culture medium and add the loading solution to each well. Incubate for 30-60 minutes at 37°C.

-

Wash the cells twice with Assay Buffer to remove excess dye.

-

Add Assay Buffer containing serial dilutions of Inhibitor-2 to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and no-stimulus controls.

-

Incubate for 15-20 minutes at room temperature.

-

Place the plate into the FLIPR instrument. Record baseline fluorescence for 10-20 seconds.

-

Add the high-KCl Stimulation Buffer using the instrument's integrated fluidics.

-

Continue recording the fluorescence signal for 2-3 minutes to capture the peak calcium influx.

Data Analysis:

-

Calculate the maximum change in fluorescence (F/F₀) for each well.

-

Normalize the data to the vehicle control wells (representing 0% inhibition) and no-stimulus wells (representing 100% inhibition).

-

Plot the percent inhibition against the log of Inhibitor-2 concentration and fit to a four-parameter logistic equation to determine the IC₅₀.

Protocol 3: Cell Viability Assay

This assay is crucial to ensure that the observed inhibition of calcium influx is not a result of general cytotoxicity.

Materials:

-

Calcein AM or similar viability dye (e.g., CellTiter-Glo®, MTT).